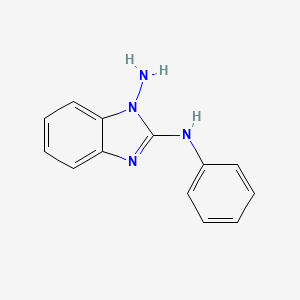

2-N-phenylbenzimidazole-1,2-diamine

Description

Significance of Benzimidazole (B57391) Derivatives in Modern Chemical and Materials Sciences

Benzimidazole derivatives form a cornerstone of modern chemical and materials sciences due to their wide-ranging applications. These compounds are integral to the development of pharmaceuticals, polymers, and dyes. In medicinal chemistry, the benzimidazole scaffold is a privileged structure, appearing in a variety of drugs with activities including antimicrobial, antiviral, and anticancer properties. semanticscholar.orgrsc.org Their unique chemical structure allows for interactions with various biological targets.

In the realm of materials science, benzimidazole derivatives are prized for their thermal stability and are used in the creation of high-performance polymers. rsc.org These polymers find use in demanding applications where resistance to high temperatures and harsh chemical environments is paramount. Furthermore, the electronic properties of some benzimidazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The versatility of the benzimidazole core, which allows for a wide array of chemical modifications, ensures its continued importance in scientific research and industrial applications.

Structural Characteristics and Nomenclature of 2-Phenylbenzimidazole (B57529) Scaffolds

The 2-phenylbenzimidazole scaffold is a fundamental structure within the benzimidazole family. Its nomenclature is derived from the presence of a phenyl group at the second position of the benzimidazole ring system. nih.gov The core benzimidazole structure is a bicyclic aromatic heterocycle, resulting from the fusion of a benzene ring with an imidazole (B134444) ring. semanticscholar.org

Key structural features include:

A planar, bicyclic system that contributes to its aromaticity and stability.

Two nitrogen atoms within the five-membered imidazole ring, one of which typically bears a hydrogen atom and can participate in hydrogen bonding.

The phenyl group at the C2 position, which influences the molecule's steric and electronic properties.

The IUPAC name for the parent compound is 2-phenyl-1H-benzimidazole. nih.gov Variations in this basic structure, such as the addition of substituents on the phenyl ring or the benzimidazole nucleus, lead to a vast library of derivatives with tailored properties. The compound of interest in this article, 2-N-phenylbenzimidazole-1,2-diamine, is a derivative where the substitutions are on the nitrogen atoms of the imidazole ring rather than a direct C2-phenyl linkage, distinguishing it from the more common 2-phenylbenzimidazoles.

Overview of Academic Research Trends Pertaining to Benzimidazole Systems Derived from 1,2-Diamines

A primary and classical route for synthesizing the benzimidazole core involves the condensation reaction of an o-phenylenediamine (B120857) (a 1,2-diamine) with a carboxylic acid or its derivative. semanticscholar.orgnih.gov This foundational reaction has been the subject of extensive research, with modern trends focusing on the development of more efficient and environmentally friendly synthetic methods.

Recent academic research has explored various catalytic systems to promote this condensation, including the use of solid acid catalysts, nanoparticles, and ionic liquids. nih.gov These approaches often lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods that require high temperatures and strong acids.

Furthermore, there is a growing interest in the synthesis of 1,2-disubstituted benzimidazoles, which requires the use of N-substituted o-phenylenediamines as starting materials. rsc.org Microwave-assisted synthesis has emerged as a powerful tool in this area, offering rapid and efficient access to a diverse range of benzimidazole derivatives. nih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, is another significant trend, streamlining the production of complex benzimidazole-based molecules. nih.gov

Interactive Data Table: Properties of Related Benzimidazole Compounds

Research Findings on the Synthesis of Substituted Benzimidazoles

Recent studies have highlighted efficient methods for the synthesis of substituted benzimidazoles, which are relevant to the formation of compounds like 2-N-phenylbenzimidazole-1,2-diamine. For instance, a microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles has been reported, utilizing the reaction of N-phenyl-o-phenylenediamine with various aldehydes. nih.gov This approach, catalyzed by Erbium(III) triflate, offers high yields and short reaction times under solvent-free conditions. nih.gov

Another study describes a green and practical method for the synthesis of 1-benzyl-2-phenyl-benzimidazole derivatives using phosphoric acid as a catalyst. rsc.org This method involves the condensation of o-phenylenediamine and aromatic aldehydes and is noted for its mild conditions and excellent yields. rsc.org While not directly producing the target compound of this article, these methodologies demonstrate the synthetic pathways available for creating complex, multi-substituted benzimidazoles from 1,2-diamine precursors.

Interactive Data Table: Synthetic Methods for Benzimidazole Derivatives

Structure

3D Structure

Properties

CAS No. |

5856-52-0 |

|---|---|

Molecular Formula |

C13H12N4 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-N-phenylbenzimidazole-1,2-diamine |

InChI |

InChI=1S/C13H12N4/c14-17-12-9-5-4-8-11(12)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) |

InChI Key |

PBEIJMIMHTVPST-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2N |

Origin of Product |

United States |

Advanced Theoretical and Computational Investigations of 2 N Phenylbenzimidazole 1,2 Diamine Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in providing detailed insights into the geometric and electronic characteristics of molecular systems. These computational approaches allow for the precise calculation of various molecular parameters that govern the behavior and reactivity of compounds like 2-N-phenylbenzimidazole-1,2-diamine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, ESP, NBO)

Density Functional Theory (DFT) has emerged as a widely used and reliable method for investigating the structural and electronic properties of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying large and complex systems. rub.de

Geometry Optimization: The first step in a computational study is typically the geometry optimization of the molecule, which involves finding the most stable three-dimensional arrangement of atoms. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are employed to determine optimized geometric parameters like bond lengths and angles. researchgate.netnih.gov These optimized structures correspond to the minimum energy conformation on the potential energy surface. rub.de

Electronic Structure Analysis:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. chalcogen.ro The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. chalcogen.rodergipark.org.tr A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. dergipark.org.tr

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution within a molecule. dergipark.org.tr It helps in identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are crucial for understanding intermolecular interactions and chemical reactivity. dergipark.org.trnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. nih.gov It helps to quantify charge transfer between orbitals, revealing stabilizing interactions such as hyperconjugation and lone-pair delocalization. nih.govchalcogen.ro This analysis can confirm the occurrence of intramolecular charge transfer within the molecule. chalcogen.ro

Table 1: Key Parameters from DFT Analysis

| Parameter | Description | Significance |

| Geometry Optimization | Determination of the most stable 3D structure. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (ESP) | Maps the electrostatic potential on the electron density surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) | Analyzes the electron density in terms of localized bonds and lone pairs. | Quantifies charge transfer and stabilizing intramolecular interactions. |

Examination of Tautomerism and Conformational Dynamics

Benzimidazole (B57391) derivatives can exist in different tautomeric forms due to proton transfer between nitrogen atoms in the imidazole (B134444) ring. beilstein-journals.org Tautomerism can significantly influence the chemical and biological properties of a molecule. Computational methods can be used to study the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

Furthermore, the presence of flexible bonds in 2-N-phenylbenzimidazole-1,2-diamine allows for various conformations. Conformational analysis helps in identifying the most stable conformers and understanding the dynamic behavior of the molecule in different environments. nih.gov For instance, the rotation around the C2-C1' bond can lead to different rotamers, such as syn and anti forms, which can be influenced by the solvent. nih.gov

Theoretical Spectroscopy for Spectral Assignment and Property Prediction

Computational spectroscopy plays a vital role in interpreting experimental spectra and predicting the spectral properties of new molecules. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectral features.

Ultraviolet-Visible and Fluorescence Spectroscopy Predictions

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. nih.gov TD-DFT calculations can provide information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). nih.gov These calculations can help in assigning the absorption bands observed in experimental UV-Vis spectra. nih.gov The absorption and fluorescence properties of benzimidazole derivatives can be pH-dependent. nih.gov

Vibrational (FT-IR, FT-Raman) and Nuclear Magnetic Resonance (NMR) Spectral Simulations

Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated vibrational spectra (FT-IR and FT-Raman) can be compared with experimental data to aid in the assignment of vibrational modes. mdpi.com This comparison helps in confirming the molecular structure and understanding the vibrational characteristics of different functional groups. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netnih.gov The calculated chemical shifts can be compared with experimental NMR data to help in the structural elucidation of the compound. beilstein-journals.orgmdpi.com

Table 2: Theoretical Spectroscopy Techniques

| Technique | Method | Information Provided |

| UV-Visible and Fluorescence | TD-DFT | Excitation energies, absorption wavelengths, and nature of electronic transitions. |

| FT-IR and FT-Raman | DFT | Vibrational frequencies and intensities, aiding in the assignment of functional groups. |

| NMR | GIAO/DFT | ¹H and ¹³C chemical shifts for structural confirmation. |

Molecular Modeling and Docking for Intermolecular Interaction Analysis

Molecular modeling and docking are computational techniques used to study the interactions between a small molecule (ligand) and a macromolecule (receptor), such as a protein. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. indexcopernicus.com

Molecular docking simulations can predict the preferred orientation of the 2-N-phenylbenzimidazole-1,2-diamine molecule within the binding site of a receptor. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity. nih.gov The insights gained from docking studies can guide the design of new derivatives with improved binding and biological activity. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, various QSAR models have been developed to predict their efficacy against a range of biological targets, including bacteria, fungi, parasites, and cancer cell lines. nih.govresearchgate.netresearchgate.net

These models are typically built using multiple linear regression (MLR), non-linear regression, or artificial neural networks (ANN), which correlate biological activity (like minimum inhibitory concentration, MIC, or 50% inhibitory concentration, IC50) with a set of calculated molecular descriptors. jocpr.comnih.govresearchgate.net The selection of descriptors is a critical step, as they must numerically encode the structural features responsible for the compound's activity. researchgate.net

Commonly employed descriptors for benzimidazole systems fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and various atomic charges (e.g., Mulliken population analysis). jocpr.com Studies on 2-thioarylalkyl benzimidazole derivatives, for instance, found that dipole moment (µ), HOMO energy (EHOMO), and the smallest negative charge (q-) were key descriptors for their anthelmintic activity.

Lipophilicity Descriptors: The partition coefficient (logP) is a crucial descriptor that measures the lipophilicity of a compound, influencing its ability to cross cell membranes. QSAR studies on benzimidazoles have frequently shown a strong correlation between logP and biological activity. jocpr.com

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include Molecular Refractivity (MR), surface area grid (SAG), Balaban topological index (J), and Kier's shape indices. researchgate.net

The statistical validity of these models is rigorously assessed using parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²), and the Fisher statistic (F-value) to ensure their robustness and predictive power. jocpr.commdpi.com A well-validated QSAR model can reliably predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent derivatives. mdpi.com For example, a QSAR model for SARS-CoV-2 PLpro inhibitors indicated that the presence of an aromatic ring and a basic nitrogen atom—features present in 2-N-phenylbenzimidazole-1,2-diamine—is favorable for activity. mdpi.com

Table 1: Representative QSAR Models and Descriptors for Benzimidazole Derivatives

| Benzimidazole Series | Biological Activity | Model Type | Key Descriptors Identified | Reference |

|---|---|---|---|---|

| General Benzimidazoles | Partition Coefficient (LogP o/w) | MLR | Electronegativity (X), Electrophilicity (η), Natural Population Analysis (NPA), LogP | jocpr.com |

| 2-Thioarylalkyl Benzimidazoles | Anthelmintic | MLR (DFT-based) | Dipole Moment (μ), EHOMO, Smallest Negative Charge (q-) | N/A |

| Pyrimidine-linked Benzimidazoles | Anticancer | 2D & 3D-QSAR | Various (unspecified) | researchgate.net |

| 1-Phenylbenzimidazoles | PDGF Receptor Inhibition | MLR & ANN | Geometrical, Topological, Quantum Mechanical, Electronic | nih.gov |

| Arylamines (including Benzimidazoles) | SARS-CoV-2 PLpro Inhibition | MLR | ALogP, Molar Refractivity (AMR), Presence of aromatic ring and basic nitrogen | mdpi.com |

Computational Analysis of Ligand-Biomolecule Binding Modes and Energetics

Understanding how a ligand like 2-N-phenylbenzimidazole-1,2-diamine interacts with its biological target is fundamental to explaining its mechanism of action. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and quantifying these interactions. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.commdpi.com This method scores different poses based on factors like intermolecular forces, providing a binding affinity estimate (e.g., in kcal/mol). mdpi.com For benzimidazole derivatives, docking studies have been instrumental in identifying key binding interactions within the active sites of various proteins, such as tubulin. nih.govmdpi.com These studies often reveal that the benzimidazole core itself plays a critical role in the structural positioning of the ligand within the binding cavity. nih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic model of the physiological environment and can reveal important conformational changes and the stability of interactions. The binding free energy, a more accurate measure of binding affinity, can be calculated from these simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com

The total interaction energy can be decomposed into its constituent parts, which typically include:

Van der Waals Interactions: These are short-range attractive or repulsive forces between atoms.

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein.

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and specific amino acid residues (e.g., Met793 in EGFR) is often a critical determinant of binding specificity and affinity. mdpi.com

Solvation Energy: This term accounts for the energy cost of desolvating the ligand and the binding site before binding can occur.

For example, a computational study on benzimidazole anthelmintics repurposed as tubulin inhibitors showed that flubendazole (B1672859) binds more efficiently than other related drugs, and this was rationalized through detailed analysis of its binding interactions within the colchicine-binding site of tubulin. nih.gov Similarly, analysis of intermolecular interaction energies in benzimidazole crystals highlights the significant contribution of N-H···N and C-H···N hydrogen bonds and π–π stacking to molecular stabilization, interactions that are also crucial in ligand-receptor binding. orientaljphysicalsciences.org

Table 2: Computational Methods for Analyzing Benzimidazole-Biomolecule Interactions

| Method | Purpose | Key Findings for Benzimidazole Systems | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity score. | Identified key binding modes in targets like tubulin and EGFR; benzimidazole core is crucial for positioning. | nih.govmdpi.commdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the complex over time. | Assesses the stability of ligand-protein interactions and conformational flexibility. | mdpi.com |

| MM/PBSA & MM/GBSA | Calculates binding free energy from MD trajectories. | Provides more accurate binding affinity predictions and decomposes energy into van der Waals, electrostatic, and solvation components. | mdpi.com |

| Lattice Energy Analysis | Computes intermolecular interaction energies in crystals. | Reveals the importance of N-H···N and C-H···N hydrogen bonds and π–π stacking for stability. | orientaljphysicalsciences.org |

Prediction of Electro- and Nucleophilic Sites Using Fukui Functions and AIM Charges

The chemical reactivity of a molecule is governed by its electronic structure. Identifying the sites within a molecule most susceptible to electrophilic or nucleophilic attack is crucial for understanding its metabolic fate, potential covalent interactions with targets, and synthetic reactivity. Conceptual Density Functional Theory (DFT) provides powerful tools for this purpose, most notably the Fukui function, f(r). acs.orgyoutube.com

The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. acs.org Essentially, it helps to identify:

Sites for Nucleophilic Attack (Electrophilic Sites): These are regions where the molecule is most likely to accept electrons. They are identified by the f+(r) function.

Sites for Electrophilic Attack (Nucleophilic Sites): These are regions where the molecule is most likely to donate electrons, identified by the f-(r) function.

Studies on related heterocyclic systems have successfully used Fukui functions and associated descriptors like the dual descriptor, f(2)(r), to pinpoint reactive atoms. The dual descriptor is often considered more precise as it can unambiguously distinguish between nucleophilic (f(2)(r) < 0) and electrophilic (f(2)(r) > 0) regions.

Another approach to analyzing electron distribution and predicting reactivity is the use of atomic charges, such as those derived from the Atoms in Molecules (AIM) theory or other population analysis methods (e.g., Mulliken, Natural Population Analysis). jocpr.com Molecular Electrostatic Potential (MEP) maps also provide a visual guide to reactivity. nih.gov On an MEP map, electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack. For the fungicide benomyl, MEP analysis showed negative potential localized over carbonyl groups, indicating them as likely sites for interaction with electrophiles. nih.gov

For a molecule like 2-N-phenylbenzimidazole-1,2-diamine, these methods would likely identify the lone pairs on the nitrogen atoms of the diamine and imidazole groups as primary nucleophilic sites, susceptible to electrophilic attack or protonation. Conversely, the electron distribution across the aromatic rings would determine the most probable sites for nucleophilic attack. Such analyses are invaluable for predicting metabolic transformations and designing derivatives with tailored reactivity profiles.

Table 3: Theoretical Methods for Reactivity Prediction

| Method | Principle | Application to Benzimidazole Systems | Reference |

|---|---|---|---|

| Fukui Functions (f+, f-) | Measures the change in electron density upon electron addition/removal to identify reactive sites. | Predicts the most likely atoms to engage in nucleophilic or electrophilic attack. | acs.orgyoutube.com |

| Dual Descriptor (f(2)) | A more precise function derived from Fukui functions to unambiguously identify nucleophilic vs. electrophilic regions. | Refines the prediction of reactive sites. | youtube.com |

| Atomic Charges (AIM, NPA) | Quantifies the partial charge on each atom in the molecule. | Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. | jocpr.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the molecule's surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions prone to attack. | nih.gov |

Structure Activity Relationship Sar Studies and Mechanistic Insights into Molecular Interactions of 2 N Phenylbenzimidazole 1,2 Diamine Derivatives

Systematic Elucidation of Substituent Effects on Molecular Functionality

The biological activity of benzimidazole (B57391) derivatives is significantly influenced by the nature and position of substituents on the core structure. nih.gov These modifications can alter the molecule's electronic properties, shape, and ability to interact with biological targets.

The 2-phenyl ring of the benzimidazole scaffold is a critical site for modification, and the substituents on this ring play a pivotal role in determining the molecule's biological activity.

Antiproliferative and Antimicrobial Activity: Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that the nature of the substituent on the 2-phenyl ring impacts their effectiveness. For instance, a p-methoxy group on the 2-phenyl ring was found to have a positive effect on antiproliferative activity. nih.gov In another study, some phenoxymethyl (B101242) derivatives showed notable activity against Candida. researchgate.net The presence of bulky fused ring structures like pyrene (B120774) and anthracene (B1667546) at the 2-position can lead to steric hindrance, potentially reducing binding affinity to enzymes. acs.org

Anti-inflammatory Activity: The substitution pattern on the 2-phenyl ring also influences anti-inflammatory properties. For example, benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) groups at the 4-position of the attached phenyl ring demonstrated strong inhibition of secretory phospholipases A2. researchgate.net

Antifungal Activity: In a series of benzimidazole phenylhydrazone derivatives, the position of halogen substituents on the phenyl ring was crucial for antifungal activity against Magnaporthe oryzae. For instance, a fluoro group at the 2-position was more effective than at the 3- or 4-positions. mdpi.com

Photoprotective Activity: The nature of the 5-membered ring at the 2-position of the benzimidazole, such as furan (B31954), pyrrole (B145914), or thiophene, influences the molecule's ability to absorb UV radiation. The order of UVB protection was found to be furan > pyrrole > thiophene. nih.gov

The following table summarizes the effect of various substituents on the 2-phenyl moiety:

| Substituent | Position on Phenyl Ring | Observed Effect | Biological Activity |

| p-methoxy | 4 | Positive effect | Antiproliferative nih.gov |

| Phenoxymethyl | Varies | Notable activity | Antimicrobial (Candida) researchgate.net |

| Pyrene/Anthracene | 2 | Steric hindrance, reduced activity | α-amylase inhibition acs.org |

| Trifluoromethyl/Methoxy | 4 | Strong inhibition | Anti-inflammatory (sPLA2) researchgate.net |

| Fluoro | 2 | More effective than 3- or 4-position | Antifungal (M. oryzae) mdpi.com |

| Furan | 2 | Highest UVB protection | Photoprotective nih.gov |

| Pyrrole | 2 | Moderate UVB protection | Photoprotective nih.gov |

| Thiophene | 2 | Lowest UVB protection | Photoprotective nih.gov |

Modifications to the benzimidazole and diamine rings are also crucial in modulating the biological activity of these compounds.

Antiproliferative and Antimicrobial Activity: The substitution at the N-1 position of the benzimidazole ring can significantly influence chemotherapeutic efficacy. acs.org N-substitution with straight-chain alkyl groups has been shown to enhance antiproliferative activity, with a linear increase in effect observed with increasing chain length up to a certain point. nih.gov The substitution at the C5 position of the benzimidazole ring is also critical. A nitro group at C5 can lead to pronounced activity against cyclin-dependent kinases (CDKs), while an amino or methyl group at the same position can result in a complete loss of activity. nih.gov

Anti-inflammatory Activity: The position of substituents on the benzimidazole ring greatly influences anti-inflammatory action. nih.gov For example, substitution of a benzyl (B1604629) group at the N-1 position has been shown to enhance anti-inflammatory effects. nih.gov The nature of the group at C6 also plays a role, with electron-rich or electron-poor groups impacting activity. nih.gov

Antiviral Activity: In a series of 2-thiobenzimidazole analogues, the substituent at the 2-position of the benzimidazole nucleus played a crucial role in enhancing antiviral potency against Hepatitis C virus. nih.gov

Photoprotective Activity: The substituent at the 5-position of the benzimidazole ring affects photoprotective activity against UVB radiation. The order of activity was found to be -H > -COOH > -SO3H. nih.gov

The table below outlines the impact of substitutions on the benzimidazole and diamine rings:

| Ring | Position | Substituent | Observed Effect | Biological Activity |

| Benzimidazole | N-1 | Straight-chain alkyl | Enhanced activity | Antiproliferative nih.gov |

| Benzimidazole | N-1 | Benzyl | Enhanced activity | Anti-inflammatory nih.gov |

| Benzimidazole | C-2 | Thio-triazole | Enhanced potency | Antiviral (HCV) nih.gov |

| Benzimidazole | C-5 | Nitro | Pronounced activity | CDK inhibition nih.gov |

| Benzimidazole | C-5 | Amino/Methyl | Complete loss of activity | CDK inhibition nih.gov |

| Benzimidazole | C-5 | -H > -COOH > -SO3H | Varied protection | Photoprotective nih.gov |

| Benzimidazole | C-6 | Electron-rich/poor | Influences activity | Anti-inflammatory nih.gov |

The electronic and steric properties of substituents are fundamental to how benzimidazole derivatives interact with their biological targets.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electron distribution within the molecule, affecting its binding affinity. For instance, the presence of a more electronegative fluoro group leads to stronger interactions and better radical scavenging activity compared to a less electronegative and larger chloro group. acs.org The introduction of electron-donating methoxy groups can make a molecule more easily oxidized. rsc.org

Steric Effects: The size and shape of a substituent (steric factors) are critical for fitting into the binding pocket of a target protein. Bulky groups can create steric hindrance, which may negatively impact binding and reduce biological activity. acs.org Conversely, the flexibility of a substituent, such as an N-methylpiperazine ring, can allow it to be accepted into intercalation pockets of DNA. nih.gov

Hydrophobicity: The lipophilicity (hydrophobicity) of a molecule, influenced by its substituents, plays a vital role in its ability to cross cell membranes. Strong lipophilic character is often correlated with better membrane permeation and biological activity. nih.gov

These parameters are often studied using quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of molecules with their biological activities. sci-hub.se

Mechanistic Investigations of Interactions with Biomolecular Targets

Understanding how 2-N-phenylbenzimidazole-1,2-diamine derivatives interact with specific biological molecules provides crucial insights into their mechanisms of action.

Benzimidazole derivatives have been shown to inhibit a variety of enzymes involved in different pathological processes.

Bacterial Histidine Kinases: These enzymes are key components of two-component systems (TCS) in bacteria, which are involved in processes like virulence and antibiotic resistance. acs.org Benzimidazole derivatives have been identified as inhibitors of bacterial histidine kinases, making them potential antibacterial agents. nih.gov However, some of these inhibitors may act through non-specific protein aggregation or by causing membrane damage. acs.org

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): This enzyme is a key player in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. nih.govacs.org Several novel benzimidazole derivatives have been developed as potent and selective inhibitors of mPGES-1. nih.govacs.orgnih.gov For example, compound AGU654 (also referred to as compound 44) was identified as a highly potent and selective mPGES-1 inhibitor with an IC50 of 2.9 nM. acs.org Some benzimidazole derivatives exhibit dual inhibition of mPGES-1 and other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase-activating protein (FLAP) or leukotriene C4 synthase. nih.govacs.org

Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are also involved in prostaglandin synthesis and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). plantarchives.orgnih.gov Many benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.netekb.eg Molecular docking studies have helped to understand the binding modes of these compounds within the active site of the COX-2 enzyme. plantarchives.orgekb.eg

Lck Kinase: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell signaling. nih.gov A series of 4-amino-6-benzimidazole-pyrimidines have been designed as potent inhibitors of Lck, with some compounds exhibiting single-digit nanomolar IC50 values in both biochemical and cellular assays. nih.govgoogle.com

The following table summarizes the inhibitory activity of selected benzimidazole derivatives against various enzymes:

| Enzyme Target | Derivative Class/Compound | Inhibitory Activity (IC50) | Key Findings |

| mPGES-1 | AGU654 (Compound 44) | 2.9 nM acs.org | Highly potent and selective inhibitor. acs.org |

| mPGES-1 | Oxadiazole thione-benzimidazoles | 0.03-0.09 µM nih.gov | Some compounds show dual inhibition of mPGES-1 and LTC4S. nih.gov |

| COX-2 | Oxadiazole substituted benzimidazoles | Varies researchgate.net | Structural features necessary for inhibition explored via 3D-QSAR. researchgate.net |

| COX-2 | Novel benzimidazole derivatives | 0.13-0.27 µM ekb.eg | Showed promising selectivity and in vitro inhibition. ekb.eg |

| Lck Kinase | 4-amino-6-benzimidazole-pyrimidines | Single-digit nM nih.gov | Represent a new class of tyrosine kinase inhibitors. nih.gov |

The interaction of benzimidazole derivatives with nucleic acids and their interference with fundamental cellular processes are key to their anticancer and antimicrobial activities.

DNA Binding: The flexible nature of the bis-benzimidazole ring allows its derivatives to bind with high affinity to the minor groove of DNA, particularly at GC-rich sequences. nih.gov This binding can alter the DNA conformation and inhibit the function of enzymes like topoisomerases, which are crucial for DNA replication and repair. nih.gov The nature of the terminal substituents on the 2-phenylbenzimidazole (B57529) structure influences the mode of DNA binding. For example, derivatives with an N-methylpiperazine ring tend to intercalate into DNA, while those with an amidinium group bind to the groove due to steric hindrance. nih.gov

Interference with Cellular Processes: By interacting with DNA and inhibiting key enzymes, benzimidazole derivatives can disrupt various cellular processes. They have been shown to interfere with microtubule polymerization, induce apoptosis (programmed cell death), and cause cell cycle arrest, particularly at the G2/M phase. researchgate.net Some derivatives can also inhibit angiogenesis (the formation of new blood vessels) and block glucose transport, which are critical for tumor growth. researchgate.net Furthermore, these compounds can interfere with bacterial processes such as cell wall synthesis and the replication of genetic material. mdpi.com

The table below provides an overview of the interactions of benzimidazole derivatives with nucleic acids and their effects on cellular processes:

| Biomolecular Target/Process | Mechanism of Interaction/Interference | Consequence |

| DNA (minor groove) | High-affinity binding, particularly at GC sequences. nih.gov | Altered DNA conformation, inhibition of topoisomerases. nih.gov |

| DNA (intercalation) | Insertion between base pairs, facilitated by flexible substituents. nih.gov | Disruption of DNA replication and transcription. |

| Microtubule polymerization | Disruption of microtubule dynamics. researchgate.net | Cell cycle arrest, inhibition of cell division. researchgate.net |

| Apoptosis | Induction of programmed cell death pathways. researchgate.net | Elimination of cancer cells. researchgate.net |

| Cell Cycle | Arrest at the G2/M phase. researchgate.net | Inhibition of cell proliferation. researchgate.net |

| Bacterial Cell Wall Synthesis | Inhibition of key enzymes in the synthesis pathway. mdpi.com | Compromised bacterial integrity. mdpi.com |

Computational Approaches to Binding Kinetics and Thermodynamics

In the study of structure-activity relationships (SAR) for 2-N-phenylbenzimidazole-1,2-diamine and its derivatives, computational methods are indispensable for predicting and understanding their interactions with biological targets. These in silico techniques provide deep insights into the binding kinetics and thermodynamics that govern the efficacy and selectivity of these compounds. By simulating the dynamic process of ligand-protein binding, researchers can elucidate the molecular mechanisms of action and guide the rational design of more potent and specific derivatives.

Computational investigations into the binding behavior of benzimidazole derivatives typically employ a multi-faceted approach, combining molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. uef.finih.gov These methods allow for a detailed examination of the binding poses, interaction stability, and the energetic driving forces of the ligand-receptor complex.

Molecular Docking and Scoring

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. ijpsjournal.comnih.gov For benzimidazole derivatives, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to binding affinity. niscair.res.in For instance, studies on substituted benzimidazoles targeting enzymes like adenosine (B11128) deaminase (ADA) have shown that specific substitutions on the benzimidazole core can significantly influence the binding score, which is a semi-quantitative estimation of binding affinity. niscair.res.in

Interactive Table 1: Molecular Docking Scores of Benzimidazole Derivatives against Adenosine Deaminase (ADA).

| Compound | ZINC ID | Glide Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one | 394330 | -7.267 | Hydrogen bond with Asp16, pi-pi stacking with Phe58 |

| 1-Butyl-1H-benzoimidazol-2-ylamine | 2475956 | - | - |

| 1-Benzyl-1H-benzoimidazol-2-ylamine | 132982 | - | - |

Data derived from in silico studies on benzimidazole derivatives as ADA inhibitors. niscair.res.in

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.govresearchgate.netrsc.orgnih.gov MD simulations provide valuable information on the conformational changes that occur upon ligand binding and the stability of the interactions. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are calculated from the simulation trajectories to assess the stability of the complex. researchgate.net For example, MD simulations of benzimidazole-thiazole derivatives targeting COX-2 have been used to confirm the stability of the docked poses and support the findings from molecular docking studies. rsc.org

Binding Free Energy Calculations

More rigorous computational methods are used to calculate the binding free energy (ΔG), which is a more accurate predictor of binding affinity than docking scores. researchgate.netnih.govwustl.edusemanticscholar.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating the binding free energy from MD simulation snapshots. nih.govmdpi.com These calculations decompose the binding free energy into various components, such as van der Waals, electrostatic, and solvation energies, providing a detailed understanding of the driving forces for binding. In a study on benzimidazole derivatives as Bovine Viral Diarrhea Virus (BVDV) inhibitors, MM-PBSA analysis revealed that the polar solvation contribution was the major driving force for ligand binding. nih.gov

Interactive Table 2: Binding Free Energy Calculations for Benzimidazole Derivatives Targeting PI3Kδ and PI3Kγ.

| Compound | Target | Binding Free Energy (kcal/mol) |

|---|---|---|

| Inhibitor 1 | PI3Kδ | - |

| Inhibitor 1 | PI3Kγ | - |

| Inhibitor 2 | PI3Kδ | - |

| Inhibitor 2 | PI3Kγ | - |

| Inhibitor 3 | PI3Kδ | - |

| Inhibitor 3 | PI3Kγ | - |

| Inhibitor 4 | PI3Kδ | - |

| Inhibitor 4 | PI3Kγ | - |

This table illustrates the type of data obtained from binding free energy calculations, as seen in studies of benzimidazole derivatives targeting PI3K isoforms. uef.finih.gov

Through the application of these computational approaches, a comprehensive understanding of the binding kinetics and thermodynamics of 2-N-phenylbenzimidazole-1,2-diamine derivatives can be achieved. The insights gained from these studies are crucial for the optimization of lead compounds and the design of new derivatives with improved pharmacological profiles.

Coordination Chemistry and Advanced Materials Applications of 2 N Phenylbenzimidazole 1,2 Diamine Analogues

Design and Synthesis of 2-Phenylbenzimidazole-Based Ligands for Metal Complexes

The synthesis of 2-phenylbenzimidazole-based ligands is a foundational step in the development of advanced metal complexes. A common method involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. wikipedia.orggoogle.com For instance, reacting o-phenylenediamine with benzaldehyde, often in the presence of a catalyst or an oxidizing agent, yields the 2-phenylbenzimidazole (B57529) core structure. google.com This core can be further modified by introducing various substituents onto either the benzimidazole (B57391) or the phenyl rings. These modifications are crucial as they allow for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the characteristics of the resulting metal complexes. rsc.orgnih.gov

Once the desired ligand, denoted as HL (where H is the dissociable proton), is synthesized, it can be reacted with a suitable metal precursor to form the complex. A typical procedure for creating iridium(III) complexes involves reacting the cyclometallating ligand with an iridium salt, such as iridium(III) chloride, to first form a μ-dichlorido-bridged dimer, [Ir(L)2Cl]2. rsc.org This dimer is then treated with an ancillary ligand, like picolinic acid, in the presence of a base to yield the final, stable, neutral bisheteroleptic complex, [Ir(L)2(ancillary)]. rsc.org Similar strategies are employed for other metals, where the choice of solvent and reaction conditions are optimized to achieve high yields of the desired product. nih.govias.ac.in The resulting complexes are typically purified using techniques like flash column chromatography. rsc.org

Cyclometallated Ligand Development (e.g., for Iridium(III), Ruthenium(II), Rhodium(III) Complexes)

Cyclometallation is a key strategy in the design of highly stable and luminescent metal complexes, particularly with d6 metals like Iridium(III), Ruthenium(II), and Rhodium(III). rsc.org In this process, a ligand coordinates to a metal center through a normal dative bond and a carbon-metal sigma bond, forming a stable five-membered metallacycle. The 2-phenylbenzimidazole scaffold is exceptionally well-suited for this, with the nitrogen atom of the imidazole (B134444) ring and a carbon atom from the appended phenyl ring participating in coordination. rsc.orgacs.org

Iridium(III) Complexes: A significant body of research focuses on cyclometallated iridium(III) complexes due to their outstanding photophysical properties, which are ideal for applications like OLEDs. rsc.org Both neutral complexes, such as [Ir(L)2(acac)] (where acac is acetylacetonate), and cationic complexes, like [Ir(L)2(N^N)]+ (where N^N is a diimine ligand like 4,4′-dimethyl-2,2′-bipyridine), have been extensively developed. nih.govacs.org The strong ligand field created by the C-Ir sigma bond combined with the N-Ir dative bond leads to highly efficient phosphorescence. rsc.org

Rhodium(III) Complexes: While less common than iridium or ruthenium, rhodium(III) complexes with related N^C-coordinating ligands have been prepared. researchgate.net The principles of cyclometallation apply similarly, where the 2-phenylbenzimidazole ligand can form stable chelates with the rhodium(III) center, leading to octahedral coordination geometries. researchgate.net

Impact of Ligand Architectures on Metal Coordination and Stability

The architecture of the 2-phenylbenzimidazole ligand has a profound impact on the coordination geometry and stability of the resulting metal complex. The formation of the five-membered metallacycle during cyclometallation results in a rigid and stable structure. rsc.org In bis-cyclometalated iridium(III) complexes, the two 2-phenylbenzimidazole ligands typically arrange in a cis-C,C, trans-N,N configuration around the metal center, leading to a slightly distorted octahedral geometry. rsc.org

The electronic nature of the ligand, modified by electron-donating or electron-withdrawing substituents, directly affects the stability of the metal's oxidation state and the energy levels of the frontier molecular orbitals (HOMO and LUMO). rsc.org For instance, the 2-phenylbenzimidazole ligand is generally more electron-rich than 2-phenylpyridine. rsc.org This makes the corresponding iridium(III) complex easier to oxidize, which is reflected in its electrochemical properties. rsc.org This tunability of ligand architecture is a powerful tool for designing complexes with specific and predictable stability and reactivity. nih.gov

Photophysical Properties of 2-Phenylbenzimidazole Metal Complexes

Metal complexes based on 2-phenylbenzimidazole ligands are renowned for their rich photophysical properties, particularly their strong phosphorescence at room temperature. rsc.org This luminescence arises from the decay of an excited electron from a triplet state to the singlet ground state. The high spin-orbit coupling introduced by the heavy metal center (especially iridium) facilitates the otherwise spin-forbidden intersystem crossing from the singlet excited state to the triplet excited state, allowing for efficient population of the emissive triplet state. rsc.org

The resulting phosphorescence is characterized by its color, quantum yield (the efficiency of converting absorbed light into emitted light), and lifetime (the duration of the emission). rsc.orgacs.org These properties are not fixed but can be systematically controlled through chemical design.

Tuning of Emission Characteristics through Ligand Structural Modification

A key advantage of using 2-phenylbenzimidazole-based ligands is the ability to tune the emission color across the visible spectrum by making strategic structural modifications. rsc.orgnih.gov The energy of the emitted light is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By adding electron-donating or electron-withdrawing substituents to the ligand framework, these orbital energies can be precisely adjusted. rsc.org

Substituent Effects: Placing electron-donating groups (like methoxy (B1213986), -OMe) on the ligand generally raises the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the emission (longer wavelength). rsc.org Conversely, adding electron-withdrawing groups (like fluorine or trifluoromethyl) can lower the HOMO and/or LUMO energies, often resulting in a blue-shift (shorter wavelength). nih.gov The position of the substituent is also critical. Modifications on the phenyl ring tend to have a more pronounced effect on the emission energy compared to those on the benzimidazole moiety. rsc.org

Through this approach, a single class of iridium(III) complexes with 2-phenylbenzimidazole ligands can be made to emit light ranging from greenish-blue to orange and red. nih.gov

| Complex | Substituent on Ligand | Emission Max (nm) in CH₂Cl₂ | Quantum Yield (Φ) | Reference |

| IrL¹₂ | None | 505 | 0.15 | rsc.org |

| IrL⁵₂ | 4-CF₃ on Phenyl | 490 | 0.35 | rsc.org |

| IrL⁶₂ | 3,5-di-F on Phenyl | 471 | 0.43 | rsc.org |

| IrL⁷₂ | 4,5-di-OMe on Benzimidazole | 512 | 0.20 | rsc.org |

| IrL⁸₂ | 5-CF₃ on Benzimidazole | 500 | 0.11 | rsc.org |

Table 1: Example of how substituents on the 2-phenylbenzimidazole ligand (L) in neutral iridium(III) complexes tune the emission wavelength and quantum yield. Data sourced from RSC Publishing. rsc.org

Fundamental Luminescence Mechanism Studies and Excited State Dynamics

The luminescence in these metal complexes originates from specific electronic transitions. The excited states are typically a mixture of different characters: metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (IL) transitions, which are often ligand-centered (LC) π-π* transitions. rsc.orgacs.org The dominant character of the emissive state determines the properties of the phosphorescence.

Nature of the Emitting State: For many 2-phenylbenzimidazole iridium(III) complexes, the emission at room temperature is primarily from a triplet state with significant ³IL character, mixed with ³MLCT/³LLCT contributions. rsc.org The exact nature can be influenced by both the ligand structure and the solvent polarity. For example, some complexes exhibit a switch in the lowest triplet excited state from ³M/LLCT in a less polar solvent like dichloromethane (B109758) to a more ligand-centered ³LC state in a more polar solvent like acetonitrile. acs.org

Computational and Spectroscopic Analysis: Understanding these dynamics involves a combination of experimental techniques and theoretical calculations. Time-resolved spectroscopy helps measure excited-state lifetimes, while low-temperature (77 K) measurements can provide more resolved emission spectra, revealing the vibronic structure of the transitions. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are used to model the electronic structure, optimize the excited state geometries, and simulate the emission spectra. rsc.orgacs.org These theoretical studies allow for the localization of electron spin density in the excited state, confirming whether the transition is centered on the metal, the cyclometalating ligand, or the ancillary ligand, thus explaining the observed photophysical behavior. rsc.org

Role in Organic Optoelectronic and Functional Materials (e.g., OLEDs)

The highly efficient and color-tunable phosphorescence of metal complexes based on 2-phenylbenzimidazole ligands makes them excellent candidates for use in organic optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com In an OLED, an electric current is passed through a thin film of organic material, which then emits light. Phosphorescent emitters are particularly valuable because they can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons generated during electrical excitation. mdpi.comgoogle.com

Cyclometalated iridium(III) complexes are considered benchmark triplet emitters for OLED applications. rsc.org 2-Phenylbenzimidazole-based complexes have been successfully incorporated as the emissive material within the emissive layer (EML) of OLED devices. nih.govgoogle.com Their role is to convert the electrical energy into light of a specific color. By doping a small amount of the phosphorescent complex into a host material within the EML, efficient and bright electroluminescence can be achieved. nih.gov

The performance of an OLED is characterized by its external quantum efficiency (EQE), luminance (brightness), and color purity, which is often defined by CIE coordinates. nih.gov The development of novel 2-phenylbenzimidazole-based emitters is driven by the need for materials with high quantum yields, appropriate lifetimes, and high stability to ensure long device operational lifetimes. google.com For example, a blue-emitting OLED was fabricated using a pyrene-benzimidazole derivative as the non-doped emissive layer, demonstrating an external quantum efficiency of 0.35% and pure blue electroluminescence. nih.gov The continuous design of new ligand structures aims to create emitters that cover the full color spectrum, especially stable and efficient blue emitters, which remain a significant challenge in the field. rsc.orgnih.gov

Future Research Directions and Unexplored Avenues for 2 N Phenylbenzimidazole 1,2 Diamine Research

Development of Novel and Sustainable Synthetic Protocols

The synthesis of benzimidazole (B57391) derivatives, including 2-N-phenylbenzimidazole-1,2-diamine, has traditionally relied on methods that can be time-consuming and environmentally taxing. yufengchemicals.com Future research is increasingly focused on developing greener and more efficient synthetic strategies.

Key areas for development include:

Green Chemistry Approaches: The use of environmentally benign solvents like water and polyethylene (B3416737) glycol (PEG), as well as solvent-free reaction conditions, is a significant trend. chemmethod.com These methods aim to reduce pollution and operational costs, making them attractive for industrial applications. chemmethod.com For instance, the synthesis of 2-substituted benzimidazoles has been achieved with good yields using aqueous boric acid solution at room temperature. chemmethod.com

Catalyst Innovation: Research into novel and reusable catalysts is crucial for sustainable synthesis. This includes the use of Lewis acids, organometallic catalysts, and nanocatalysts. mdpi.comresearchgate.net For example, zinc acetate (B1210297) has been used as an inexpensive and effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles under mild, neutral, and solvent-free conditions. chemmethod.com Similarly, erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has shown to be a selective catalyst for producing 1,2-disubstituted benzimidazoles. nih.gov The development of heterogeneous catalysts, which can be easily recovered and recycled, is another important avenue. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted synthesis and ultrasound have emerged as powerful tools to accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. mdpi.comresearchgate.netarabjchem.org These techniques offer a more energy-efficient pathway for synthesizing benzimidazole derivatives. researchgate.net

Interactive Table: Comparison of Synthetic Protocols for Benzimidazole Derivatives

| Method | Catalyst/Reagent | Solvent | Conditions | Advantages |

| Conventional | Carboxylic Acids/Aldehydes | Various organic solvents | Often requires high temperatures and long reaction times | Well-established methods |

| Green Synthesis | Aqueous Boric Acid | Water | Room Temperature | Environmentally friendly, convenient |

| Catalytic | Zinc Acetate | Solvent-free | Room Temperature | Mild conditions, inexpensive catalyst |

| Catalytic | Er(OTf)3 | Water or solvent-free | Microwave or conventional heating | High selectivity for disubstituted products |

| Microwave-Assisted | Various | [BMIM]HSO4 (ionic liquid) | Microwave irradiation | Faster reaction times, high yields |

| Ultrasound-Assisted | - | Solvent-free | Sonochemistry | Metal-free, atom-economical |

| One-Pot MCR | Ugi reaction components | Various | Often room temperature followed by microwave | High efficiency, molecular diversity |

Integration of Advanced Computational Methods with Experimental Design

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery and development of new benzimidazole derivatives. researchgate.net In silico methods can significantly streamline the research process by predicting molecular properties and guiding experimental design.

Future applications in this area include:

Structure-Activity Relationship (SAR) Studies: Computational tools can be employed to understand the intricate relationship between the structure of a benzimidazole derivative and its biological activity. researchgate.net By modeling the interactions between a ligand and its target protein, researchers can predict the efficacy of novel compounds before they are synthesized.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding affinity and mode of interaction of benzimidazole derivatives with biological targets, such as enzymes or receptors. mdpi.comresearchgate.net Molecular dynamics (MD) simulations can further elucidate the stability of these interactions over time. rsc.orgtandfonline.com These techniques are invaluable for identifying promising drug candidates. tandfonline.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery. rsc.org By identifying compounds with poor pharmacokinetic profiles early on, researchers can focus their efforts on more promising candidates, saving time and resources.

Quantum Mechanics Calculations: Density Functional Theory (DFT) and other quantum mechanics methods can provide detailed insights into the electronic structure and reactivity of benzimidazole derivatives. tandfonline.comnih.gov This information is vital for understanding reaction mechanisms and designing more efficient synthetic routes.

Exploration of Polyfunctionalized and Hybrid Benzimidazole Systems

The inherent versatility of the benzimidazole scaffold allows for extensive functionalization, leading to the creation of complex molecules with unique properties. ijprs.com Future research will likely focus on the design and synthesis of polyfunctionalized and hybrid benzimidazole systems.

Promising areas of exploration include:

Hybrid Molecules: The conjugation of the benzimidazole core with other pharmacologically active moieties can lead to the development of hybrid drugs with multi-target activity. nih.gov For example, benzimidazole-NSAID conjugates have been synthesized and shown to possess anti-inflammatory, immunomodulatory, and antioxidant properties. nih.gov Similarly, benzimidazole-quinoxaline hybrids have demonstrated antihistaminic activity. nih.gov

Polyfunctional Derivatives: The introduction of multiple functional groups onto the benzimidazole ring system can enhance biological activity and selectivity. researchgate.net For instance, polyhalogenated benzimidazole derivatives have shown promise as antimicrobial agents. researchgate.net

Fused-Ring Systems: The synthesis of polynuclear fused benzimidazole derivatives can lead to novel compounds with unique three-dimensional structures and potentially enhanced biological activities. arabjchem.org

Addressing Research Challenges and Identifying New Paradigms in Benzimidazole Chemistry

Despite the significant advancements in benzimidazole chemistry, several challenges remain. Overcoming these hurdles will require innovative approaches and the adoption of new research paradigms.

Key challenges and future directions include:

Improving Solubility and Bioavailability: Many benzimidazole derivatives suffer from poor water solubility, which can limit their therapeutic application. yufengchemicals.com Future research should focus on developing formulation strategies, such as the use of cyclodextrins or lipid-based delivery systems, to enhance solubility and bioavailability. yufengchemicals.com

Overcoming Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a major global health concern. nih.gov A key research focus will be the design of novel benzimidazole derivatives that can circumvent existing resistance mechanisms.

Target-Based Drug Design: A shift towards more rational, target-based drug design, aided by computational methods, will be crucial for developing more selective and potent therapeutic agents. researchgate.net

Exploring New Biological Targets: While benzimidazoles are known to interact with a variety of biological targets, there is still vast untapped potential. Future research should aim to identify and validate new molecular targets for benzimidazole-based therapies. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methods for 2-N-phenylbenzimidazole-1,2-diamine derivatives, and how do reaction conditions influence product selectivity?

- Answer : The synthesis typically involves condensation of substituted 1,2-phenylenediamines with carbonyl-containing reagents. For example, reactions with carboxylic acids (e.g., m-toluic acid) in protonating agents like polyphosphoric acid favor benzimidazole formation, while acyl chlorides (e.g., m-toluoyl chloride) promote diamide intermediates . Microwave-assisted methods using Pd/C catalysts and hydrazine hydrate can accelerate reductions of nitro precursors to diamines, enabling rapid benzimidazole synthesis . Selectivity hinges on leaving group quality (e.g., acyl chlorides vs. carboxylic acids) and reaction temperature .

Q. What analytical techniques are essential for characterizing 2-N-phenylbenzimidazole-1,2-diamine derivatives?

- Answer : Structural elucidation requires multimodal approaches:

- Spectroscopy : H/C NMR for functional group identification and substitution patterns .

- Mass Spectrometry : GC-MS or ESI-MS for molecular weight confirmation .

- X-ray Crystallography : To resolve hydrogen-bonding networks and spatial arrangements (e.g., NH distances of 2.41–2.61 Å in benzimidazoles vs. 2.13 Å in thioureas) .

- Elemental Analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How do computational methods like DFT clarify reaction mechanisms and orbital contributions in benzimidazole synthesis?

- Answer : DFT calculations identify frontier orbital (HOMO/LUMO) interactions in intermediates. For instance, electron-donating substituents on diamines lower LUMO energy, enhancing nucleophilic attack on carbonyl groups . In trans-cyclohexane-1,2-diamine derivatives, NH hydrogen distances (2.41–2.61 Å) correlate with hydrogen-bonding strength, influencing catalyst design . Such insights guide rational optimization of reaction pathways and substituent effects .

Q. How can researchers resolve contradictions in reaction outcomes when varying diamine substituents?

- Answer : Systematic studies reveal that electron-withdrawing groups (e.g., -NO, -Cl) on diamines slow condensation kinetics but improve thermal stability of intermediates, whereas electron-donating groups (e.g., -OCH) accelerate reactivity but may lead to side products . For example, 4-nitro-1,2-phenylenediamine (mp 196–201°C) requires higher temperatures for cyclization compared to 4-methoxy analogs . Contradictions are addressed by adjusting protonating agents, solvents (e.g., pyridine vs. toluene), and stoichiometry .

Q. What strategies enhance the thermal stability and solubility of polyimide derivatives derived from chlorinated diamines?

- Answer : Chlorinated diamines like 4-chloro-3-methylbenzene-1,2-diamine hydrochloride introduce rigidity into polyimide backbones, improving thermal stability (>300°C). Solubility in organic solvents (e.g., NMP, DMF) is achieved via methyl substituents, which reduce crystallinity. These properties are critical for applications in flexible electronics and coatings .

Methodological Considerations

Q. What experimental designs mitigate byproduct formation during diamine-to-benzimidazole cyclization?

- Answer : Key strategies include:

- Stoichiometric Control : Excess protonating agents (e.g., polyphosphoric acid) drive cyclization over diamide formation .

- Catalyst Selection : Pd/C with hydrazine hydrate selectively reduces nitro groups without over-reducing benzimidazole cores .

- Microwave Irradiation : Accelerates reaction rates, minimizing decomposition pathways .

Q. How do substituent positions on phenylenediamines affect benzimidazole bioactivity?

- Answer : Substituents at the 4- or 5-positions (e.g., -F, -CH) modulate lipophilicity and hydrogen-bonding capacity. For example, 5-fluoro derivatives exhibit enhanced DNA cleavage activity due to improved membrane permeability, as shown in antimicrobial assays . Positional effects are validated via SAR studies and brine-shrimp lethality assays .

Data Interpretation and Validation

Q. How are crystallographic data (e.g., CCDC entries) utilized to validate synthetic products?

- Answer : Crystallographic Information Files (CIFs) provide atomic-level resolution of bond lengths, angles, and packing motifs. For example, CCDC 1013218 confirms the planar geometry of 3-methyl-N-[2-(3-methylbenzamido)phenyl]benzamide, critical for verifying regioselectivity in acylations . Discrepancies between experimental and calculated structures (e.g., via Mercury software) highlight conformational flexibility .

Q. What metrics assess the quality of synthesized benzimidazoles in pharmacological studies?

- Answer : Beyond purity (TLC, m.p.), bioactivity is quantified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.